molecular formula C9H10FN B7804595 (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B7804595
M. Wt: 151.18 g/mol
InChI Key: POTIEZMRLKEJOZ-VIFPVBQESA-N
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Description

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of a fluorine atom at the 5-position of the indane ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-fluoroindene.

    Hydrogenation: The 5-fluoroindene undergoes catalytic hydrogenation to yield 5-fluoro-2,3-dihydroindene.

    Chiral Resolution: The racemic mixture of 5-fluoro-2,3-dihydroindene is resolved using chiral catalysts or chiral auxiliaries to obtain the (S)-enantiomer.

    Amination: The (S)-5-fluoro-2,3-dihydroindene is then subjected to amination reactions using reagents such as ammonia or amines under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated chiral resolution techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted indanes, ketones, and fully saturated amines, depending on the reaction conditions and reagents used.

Scientific Research Applications

(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studying the effects of fluorine substitution on biological activity and pharmacokinetics.

    Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules and natural product analogs.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindene: The precursor to (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine, lacking the amine group.

    2,3-Dihydro-1H-inden-1-amine: Similar structure but without the fluorine substitution.

    5-Fluoro-2,3-dihydro-1H-inden-1-ol: Contains a hydroxyl group instead of an amine.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the chiral amine group, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the chiral center allows for enantioselective interactions with biological targets.

Properties

IUPAC Name

(1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTIEZMRLKEJOZ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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